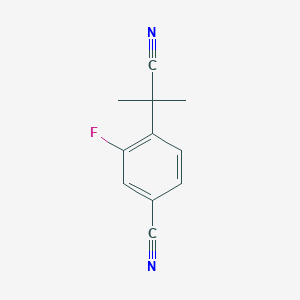

4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile

Overview

Description

4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile, also known as CMFBN, is a synthetic compound used in various scientific research applications. It is a colorless solid that can be synthesized from commercially available materials and is relatively stable. CMFBN is used in a variety of laboratory experiments, as it has a unique biochemical and physiological effect that can be used to study a variety of biological processes.

Scientific Research Applications

Synthesis Techniques : A scalable synthesis of 2-bromo-3-fluorobenzonitrile, a compound closely related to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile, has been developed. This synthesis demonstrates the effectiveness of halodeboronation of aryl boronic acids for producing such compounds (Szumigala et al., 2004).

Optimization of Synthetic Conditions : Research on the synthesis of 4-fluorobenzonitrile, a compound structurally similar to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile, indicates the optimization of synthetic conditions for high yield and purity, showcasing the importance of precise reaction conditions in the synthesis of such chemicals (Zhi, 2001).

Spectroscopy Studies : The vibrational features of 4-fluorobenzonitrile in electronically excited and cationic ground states have been investigated using spectroscopy techniques. This research provides insights into the substitution effect of fluorine atoms and cyano groups on transition energy (Zhao et al., 2018).

Charge Transfer in Molecular Structures : Studies have shown efficient intramolecular charge transfer in molecules similar to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile, contributing to our understanding of dual fluorescence and charge transfer mechanisms in such compounds (Zachariasse et al., 2004).

Impact of Substituents on Transition Temperatures : Research on the synthesis and transition temperatures of compounds with structures similar to 4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile has revealed the effects of substituents like fluoro and cyano groups on the stability of different molecular phases, contributing to our understanding of molecular interactions in such compounds (Gray et al., 1995).

Structural and Electronic Properties Analysis : Energetic and structural studies of mono-fluorobenzonitriles have provided insights into the enthalpy of formation, basicities, and electronic properties of such compounds, enriching our understanding of their chemical behavior (Ribeiro da Silva et al., 2012).

Exploring New Synthetic Pathways : Investigations into novel synthetic pathways for compounds like 4-fluorobenzonitrile have led to the development of effective methods for the production of various fluorinated benzonitriles, showcasing the evolving nature of synthetic chemistry (Suzuki & Kimura, 1991).

properties

IUPAC Name |

4-(2-cyanopropan-2-yl)-3-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2/c1-11(2,7-14)9-4-3-8(6-13)5-10(9)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLRYJBJRCZLJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=C(C=C(C=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Cyano-1-methylethyl)-3-fluorobenzonitrile | |

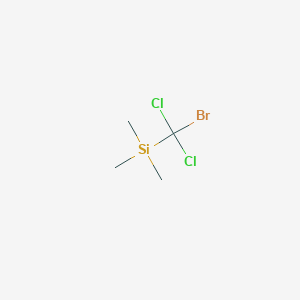

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

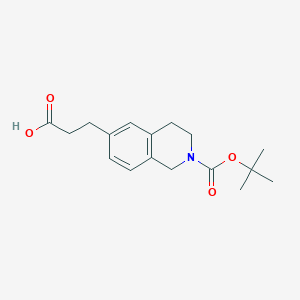

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]thiazine](/img/structure/B1382670.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)

![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)

![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)

![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)